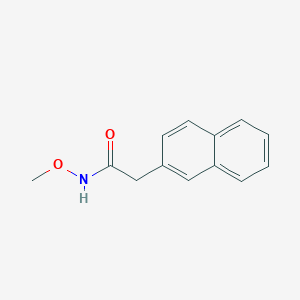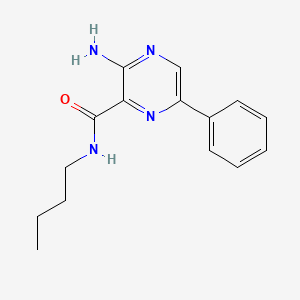
3-Amino-N-butyl-6-phenylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-butyl-6-phenylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-6-phenylpyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with butylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Aminopyrazine-2-carboxylic acid is reacted with butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 3-amino-N-butylpyrazine-2-carboxamide.
Step 2: The intermediate is then reacted with phenyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Amino-N-butyl-6-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazine N-oxides.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学的研究の応用
3-Amino-N-butyl-6-phenylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3-Amino-N-butyl-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
3-Aminopyrazine-2-carboxamide: A simpler derivative with similar biological activities.
N-Butylpyrazine-2-carboxamide: Lacks the amino group but retains some of the chemical properties.
6-Phenylpyrazine-2-carboxamide: Lacks the butyl and amino groups but has similar structural features.
Uniqueness
3-Amino-N-butyl-6-phenylpyrazine-2-carboxamide is unique due to the presence of both the butyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
113424-78-5 |
|---|---|
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC名 |
3-amino-N-butyl-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H18N4O/c1-2-3-9-17-15(20)13-14(16)18-10-12(19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,16,18)(H,17,20) |
InChIキー |
AMIYILSFKWSDMY-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



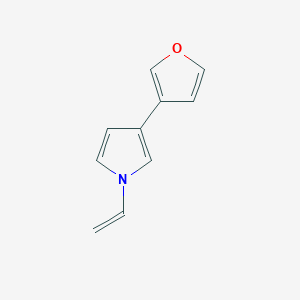
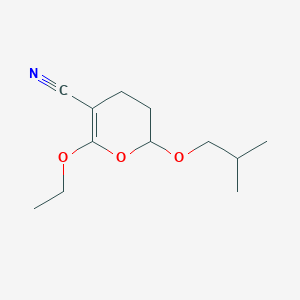
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
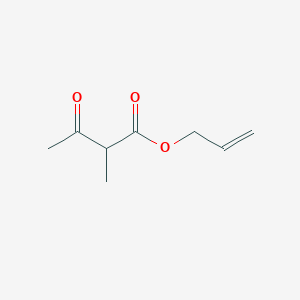
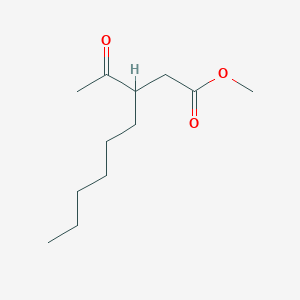
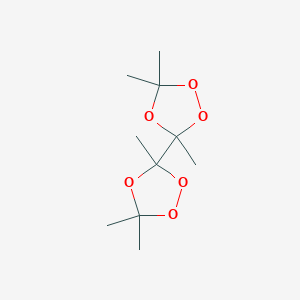
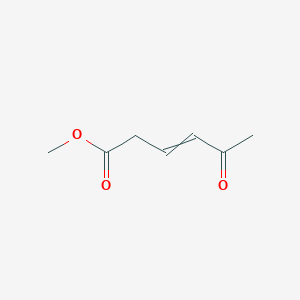
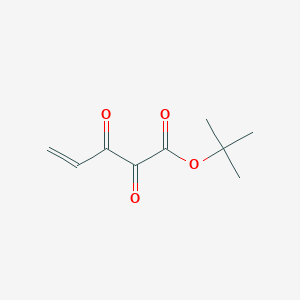
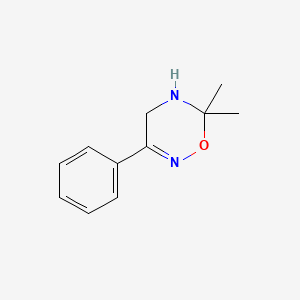
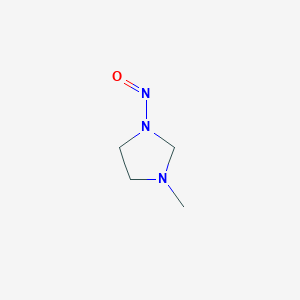
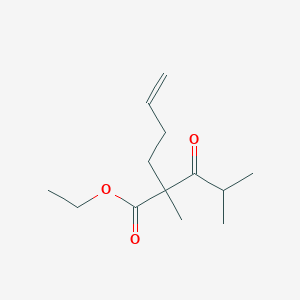
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
